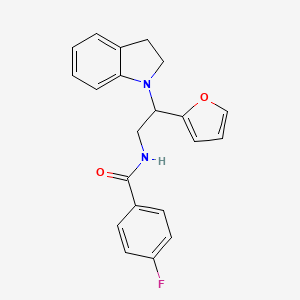
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate: is a chemical compound with the molecular formula C_16H_29NO_3Sn. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes this compound particularly interesting for various synthetic applications, especially in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Tributylstannylation: The final step involves the introduction of the tributylstannyl group. This is usually achieved through a Stille coupling reaction, where a halogenated oxazole derivative reacts with tributyltin hydride in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the cyclization, esterification, and tributylstannylation reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation Products: Various oxazole derivatives with different functional groups.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: Compounds with different functional groups replacing the tributylstannyl group.
Aplicaciones Científicas De Investigación
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It participates in biochemical pathways, influencing the synthesis and metabolism of other compounds.
Catalytic Activity: The tributylstannyl group enhances the compound’s catalytic activity, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate: is compared with other oxazole derivatives such as:
Uniqueness
- Structural Features : The presence of the tributylstannyl group in this compound provides unique reactivity and stability compared to other oxazole derivatives.
- Reactivity : The compound exhibits distinct reactivity patterns, making it valuable for specific synthetic applications.
- Applications : Its unique properties make it suitable for specialized applications in organic synthesis, medicinal chemistry, and material science.
Propiedades
IUPAC Name |
methyl 5-tributylstannyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4NO3.3C4H9.Sn/c1-8-5(7)4-2-3-9-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZAXICPQEVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345965-57-2 |
Source


|
| Record name | methyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
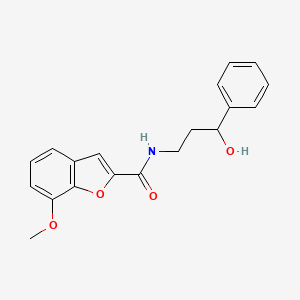
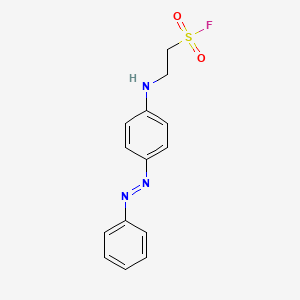

![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
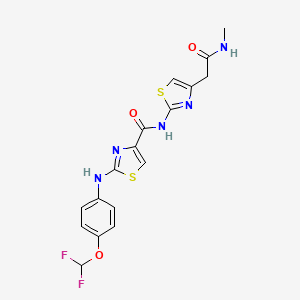
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2600363.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2600364.png)
![7-(2-chlorophenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2600365.png)
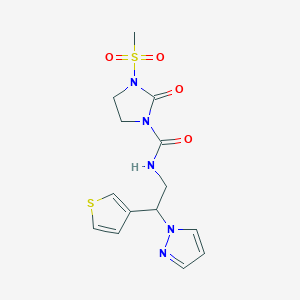
![6-[(4-methylphenyl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2600367.png)

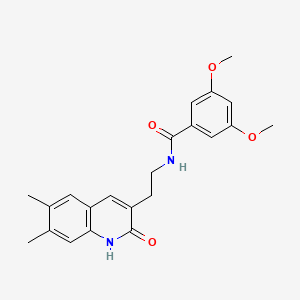
![4-{2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethoxy}benzene-1-carboximidamide,aceticacid](/img/structure/B2600375.png)
